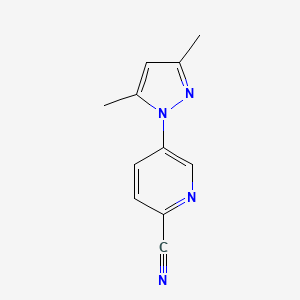

5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile

Description

Properties

IUPAC Name |

5-(3,5-dimethylpyrazol-1-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-8-5-9(2)15(14-8)11-4-3-10(6-12)13-7-11/h3-5,7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQMOWKHEZYWQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CN=C(C=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The most widely reported method involves nucleophilic aromatic substitution at the 5-position of a halogenated pyridine precursor. The electron-withdrawing nitrile group at position 2 activates the pyridine ring for substitution, directing incoming nucleophiles to the para position (C5). The general reaction employs 5-chloro-2-cyanopyridine and 3,5-dimethyl-1H-pyrazole under basic conditions:

$$

\text{5-chloro-2-cyanopyridine} + \text{3,5-dimethyl-1H-pyrazole} \xrightarrow{\text{Base, DMF}} \text{5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile} + \text{HCl}

$$

Key considerations:

- Base selection : Potassium carbonate (K$$2$$CO$$3$$) or sodium hydride (NaH) is typically used to deprotonate the pyrazole, enhancing its nucleophilicity.

- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitates polar aprotic conditions, stabilizing the transition state.

- Temperature : Reactions proceed at 80–120°C for 12–24 hours, with yields ranging from 60% to 75%.

Optimization Strategies

- Microwave-assisted synthesis : Reducing reaction time to 1–2 hours while maintaining comparable yields.

- Halogen exchange : Substituting chlorine with fluorine in the pyridine precursor improves leaving group ability but increases substrate cost.

Metal-Catalyzed Cross-Coupling

Ullmann-Type Coupling

Copper-mediated coupling offers an alternative route, particularly for substrates with poor SNAr reactivity. This method utilizes 5-iodo-2-cyanopyridine and 3,5-dimethyl-1H-pyrazole in the presence of CuI and a diamine ligand:

$$

\text{5-iodo-2-cyanopyridine} + \text{3,5-dimethyl-1H-pyrazole} \xrightarrow{\text{CuI, L-proline}} \text{Product} + \text{NaI}

$$

Conditions :

Buchwald-Hartwig Amination

Palladium-catalyzed coupling provides higher selectivity under milder conditions. A representative protocol uses:

- Catalyst: Pd$$2$$(dba)$$3$$ with Xantphos ligand

- Base: Cs$$2$$CO$$3$$

- Solvent: Toluene at 80°C

- Yield: 70–80%, though substrate costs limit industrial scalability.

Cyclocondensation Approaches

Hantzsch Pyridine Synthesis Modifications

Building the pyridine core with pre-installed pyrazole substituents offers a convergent route. A diketone derivative bearing the pyrazole moiety reacts with cyanoacetamide and ammonium acetate:

$$

\text{3,5-dimethyl-1H-pyrazole-1-acetylacetone} + \text{cyanoacetamide} \xrightarrow{\text{NH}_4\text{OAc}} \text{Product}

$$

Advantages :

- Single-step synthesis from commercially available precursors.

- Yields up to 55% after recrystallization.

Limitations :

- Requires strict stoichiometric control to avoid polycyclic byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Time (h) | Cost (Relative) | Scalability |

|---|---|---|---|---|---|

| SNAr | 60–75 | 80–120 | 12–24 | Low | High |

| Ullmann Coupling | 50–65 | 100 | 24 | Moderate | Moderate |

| Buchwald-Hartwig | 70–80 | 80 | 12 | High | Low |

| Cyclocondensation | 45–55 | 100 | 48 | Low | Moderate |

Key Insights :

- SNAr balances cost and efficiency for industrial-scale production.

- Buchwald-Hartwig offers superior yields but is prohibitive for kilogram-scale synthesis.

Mechanistic Considerations and Side Reactions

Competing Substitution Pathways

The nitrile group’s meta-directing effect predominantly directs substitution to C5. However, trace amounts (<5%) of C3-substituted byproducts form due to:

Byproduct Formation

Common impurities include:

- Di-substituted pyridines : From over-alkylation during SNAr.

- Oxidation products : Pyrazole N-oxides form under prolonged heating in DMF.

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions

5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Cyclization Reactions: It can form more complex heterocyclic systems through cyclization reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

Cyclization: Cyclization reactions often require catalysts such as palladium or copper and are conducted under inert atmospheres.

Major Products

The major products formed from these reactions include various substituted pyrazoles and pyridines, as well as fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

Chemical Properties and Structure

The compound 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile is characterized by the presence of a pyridine ring substituted with a pyrazole moiety and a cyano group. The IUPAC name for this compound is 5-(3,5-dimethyl-1H-pyrazol-1-yl)picolinonitrile, and its molecular formula is CHN. The structural formula can be depicted as follows:

Antimicrobial Activity

Research has indicated that derivatives of pyridine and pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile demonstrates effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal properties against Candida albicans .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. It has been evaluated for its efficacy against various cancer cell lines. Preliminary findings indicate that it may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to disease pathways. For example, it may act as an inhibitor of certain kinases involved in cancer progression. Molecular docking studies have suggested favorable interactions between 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile and target enzymes .

Material Science Applications

The unique properties of this compound also extend to material science. Its ability to form coordination complexes with transition metals has been explored for applications in catalysis and sensor technology. The pyrazole moiety can stabilize metal ions, leading to the formation of novel materials with enhanced catalytic properties .

Agricultural Chemistry Applications

In agricultural chemistry, compounds similar to 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile have been investigated for their potential use as agrochemicals. Their biological activity suggests they could serve as natural pesticides or herbicides, offering an environmentally friendly alternative to synthetic chemicals. Research into their efficacy against plant pathogens is ongoing .

Case Study 1: Antimicrobial Efficacy

A study published in the Oriental Journal of Chemistry evaluated several derivatives of pyridine-based compounds for their antimicrobial activity. The results indicated that those containing the pyrazole moiety exhibited significantly higher antibacterial activity compared to traditional antibiotics .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer potential of pyridine derivatives, researchers reported that 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile showed promising results in inhibiting the growth of various cancer cell lines through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile is highlighted through comparisons with analogous pyrazole- and pyridine-based compounds. Below is a detailed analysis:

Structural Analogues

Key Observations:

- Substituent Effects: The target compound’s nitrile group enhances electrophilicity, facilitating nucleophilic attacks in cyclization reactions, whereas AB8’s amine group promotes hydrogen bonding in corrosion inhibition . Fipronil’s sulfinyl and trifluoromethyl groups confer potent insecticidal activity via non-competitive GABA receptor binding .

- Fipronil’s insecticidal efficacy surpasses that of ethiprole due to stronger electron-withdrawing groups .

Pharmacological and Industrial Relevance

- Neurotropic Applications : Tricyclic derivatives of the target compound show promise in CNS drug development, contrasting with AB8/AB9’s industrial use as corrosion inhibitors .

- Pesticide vs. Pharmaceutical Focus : While fipronil targets insect GABA receptors, the target compound’s derivatives are tailored for human therapeutics, emphasizing low mammalian toxicity .

Biological Activity

5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a pyridine ring substituted with a pyrazole moiety and a cyano group, which contribute to its biological properties. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile. Research indicates that compounds containing pyrazole rings exhibit significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested :

- A549 (lung cancer)

- MCF7 (breast cancer)

- HepG2 (liver cancer)

The compound demonstrated IC50 values ranging from 3.79 µM to 42.30 µM across different studies, indicating moderate to high efficacy in inhibiting cell proliferation .

Anti-inflammatory Properties

The pyrazole scaffold has been associated with anti-inflammatory effects. Compounds similar to 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbonitrile have shown inhibition of COX enzymes, which are key mediators in inflammation:

- COX Inhibition : Selective COX-2 inhibitors derived from pyrazole structures showed significant edema inhibition percentages compared to standard drugs like celecoxib .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Studies indicate that pyrazole derivatives can trigger apoptosis in cancer cells by activating intrinsic pathways.

- Inhibition of Kinases : Some derivatives have shown potential in inhibiting kinases involved in cell cycle regulation and proliferation.

- Molecular Docking Studies : These studies suggest that the compound binds effectively to target proteins involved in cancer progression, further supporting its anticancer potential .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxicity of various pyrazole derivatives against A549 and MCF7 cell lines. The results indicated that compounds with the dimethyl substitution pattern exhibited enhanced activity compared to their unsubstituted counterparts.

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, derivatives of the compound were tested for their ability to inhibit COX enzymes. The results showed that certain modifications increased selectivity for COX-2 over COX-1, suggesting a reduced side effect profile.

Q & A

Q. How can this compound serve as a precursor for metal-organic frameworks (MOFs) or catalysts?

- Methodological Answer : The pyridine and pyrazole moieties act as ligands for transition metals (e.g., Cu²⁺ or Pd⁰). Synthesize MOFs via solvothermal methods, characterizing porosity via BET analysis. Test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) with GC-MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.